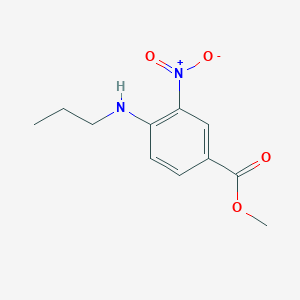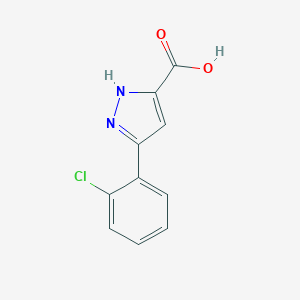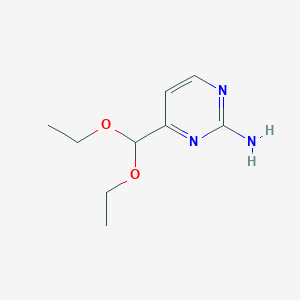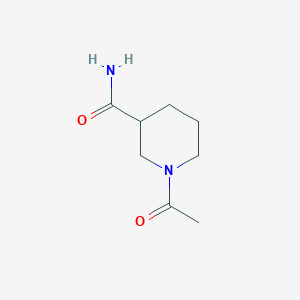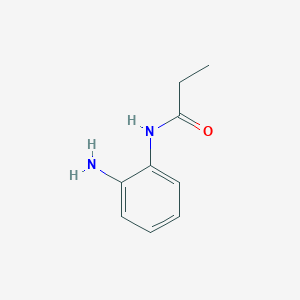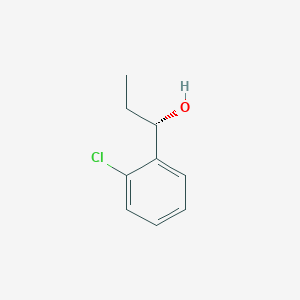
Ácido 4-(3-tienil)butírico
Descripción general
Descripción
4-(3-Thienyl)butyric acid is a monocarboxylic acid that is butyric acid bearing a 2-thienyl group at position 4 . It belongs to the class of organic compounds known as heteroaromatic compounds .
Synthesis Analysis
A series of tri- and diorganotin (IV) derivatives of 4-(2-thienyl)butyric acid have been synthesized by the reaction of ligand acid with tri- and diorganotin salts in 1:1 and 2:1 molar ratios, respectively . The synthesized compounds have been confirmed by CHNS elemental analyses, FTIR, multinuclear NMR (1H and 13C) spectroscopy, and X-ray diffraction studies .Molecular Structure Analysis
The molecular weight of 4-(3-Thienyl)butyric acid is 170.23 . NMR data reveal a 5-coordinate geometry for the triorganotin (IV) derivatives, while 6-coordinate for the diorganotin (IV) derivatives .Chemical Reactions Analysis
The synthesized compounds probably work by interfering with the ability of bacteria to form cell walls by keeping unwanted substances from entering their cells and stop the contents of their cells from leaking out .Physical And Chemical Properties Analysis
The refractive index of 4-(3-Thienyl)butyric acid is 1.532 (lit.) and its density is 1.169 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Desarrollo de agentes antimicrobianos
Ácido 4-(3-tienil)butírico: se ha estudiado por su potencial como agente antimicrobiano. Los derivados de organoestaño(IV) de este compuesto han demostrado efectividad contra diversas cepas bacterianas como Escherichia coli, Klebsiella pneumoniae, Bacillus subtilis y Staphylococcus aureus, así como hongos como Mucor species y Aspergillus . Estos compuestos interfieren con la capacidad de las bacterias para formar paredes celulares, lo que lleva a su muerte. Esta característica sugiere que los derivados del ácido 4-(3-tienil)butírico podrían utilizarse para desarrollar nuevos fármacos antimicrobianos.
Investigación de fármacos antitumorales
Los derivados de organoestaño(IV) del ácido 4-(3-tienil)butírico se están explorando por sus aplicaciones antitumorales. Existe un alcance potencial para que estos compuestos se utilicen como fármacos antitumorales efectivos debido a su capacidad para formar diversas estructuras cristalinas, lo que puede ayudar a establecer relaciones estructura-actividad .
Aplicaciones electro-ópticas
Los ácidos tiofeno carboxílicos, incluido el ácido 4-(3-tienil)butírico, son conocidos por su papel en las aplicaciones electro-ópticas. Sus propiedades estructurales les permiten utilizarse en el desarrollo de materiales para dispositivos electrónicos y ópticos .
Inhibición de la corrosión
La investigación ha indicado que los derivados del ácido 4-(3-tienil)butírico poseen capacidades de inhibición de la corrosión para muchos metales en soluciones ácidas. Esto los hace valiosos para proteger la maquinaria industrial y la infraestructura de los daños relacionados con la corrosión .
Productos químicos agrícolas
Los derivados de organoestaño(IV) del ácido 4-(3-tienil)butírico han encontrado un lugar en la industria agrícola. Se han utilizado por sus propiedades pesticidas, ayudando a proteger los cultivos de diversas plagas y enfermedades .
Ciencia de los materiales
En la ciencia de los materiales, el ácido 4-(3-tienil)butírico y sus derivados se utilizan para modificar las propiedades superficiales de los materiales. Esta modificación puede mejorar la interacción del material con otras sustancias, lo cual es crucial en el desarrollo de materiales avanzados con propiedades específicas deseadas .
Mecanismo De Acción
Target of Action
The primary target of 4-(3-Thienyl)butyric acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological processes .
Mode of Action
It is known that the compound interacts with its target, the aromatic-amino-acid aminotransferase . This interaction could potentially alter the enzyme’s function, leading to changes in the metabolism of aromatic amino acids .
Biochemical Pathways
Given its target, it is likely that the compound impacts the metabolic pathways of aromatic amino acids . These pathways play a critical role in various biological processes, including protein synthesis, neurotransmitter production, and more .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its target site of action .
Result of Action
Given its target, it is likely that the compound affects the metabolism of aromatic amino acids, potentially leading to changes in protein synthesis and other biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(3-Thienyl)butyric acid. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its target . Therefore, these factors should be carefully controlled and monitored when using this compound .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that butyric acid and its derivatives can have significant effects on biochemical reactions . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It is known that butyric acid and its derivatives can have significant effects on cells . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that butyric acid and its derivatives can exert their effects at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that butyric acid and its derivatives can have significant effects over time . This can include effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that butyric acid and its derivatives can have significant effects at different dosages . This can include threshold effects, as well as toxic or adverse effects at high doses
Metabolic Pathways
It is known that butyric acid and its derivatives can be involved in various metabolic pathways . This can include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that butyric acid and its derivatives can be transported and distributed within cells and tissues . This can include interactions with transporters or binding proteins, and effects on localization or accumulation
Subcellular Localization
It is known that butyric acid and its derivatives can have effects on subcellular localization . This can include targeting signals or post-translational modifications that direct it to specific compartments or organelles
Propiedades
IUPAC Name |
4-thiophen-3-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c9-8(10)3-1-2-7-4-5-11-6-7/h4-6H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKSFILIHOSPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452942 | |
| Record name | 4-(3-THIENYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1505-47-1 | |
| Record name | 4-(3-THIENYL)BUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(thiophen-3-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





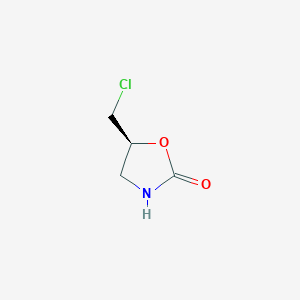
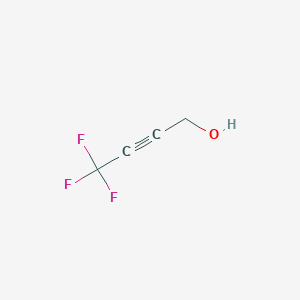
![tert-Butyl 1-methyl-2-oxo-1,2-dihydro-3H-imidazo[4,5-b]pyridine-3-carboxylate](/img/structure/B177683.png)
